2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide
Description
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is a benzimidazole-derived hydrazide featuring a sulfanyl linker and a chloro-nitro-substituted phenylidene moiety. Its synthesis typically involves condensation reactions between substituted benzimidazole-thioacetates and arylidene hydrazines, as seen in analogous compounds . Single-crystal X-ray diffraction (SCXRD) analysis, supported by programs like SHELX, is critical for confirming its (E)-configuration and stereochemical integrity .
Properties
Molecular Formula |
C23H18ClN5O3S |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClN5O3S/c24-19-11-10-18(29(31)32)12-17(19)13-25-27-22(30)15-33-23-26-20-8-4-5-9-21(20)28(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30)/b25-13+ |
InChI Key |
XBCBSGYQHPPVKE-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzaldehyde in the presence of an acid catalyst.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide moiety.
Condensation Reaction: Finally, the hydrazide is condensed with 2-chloro-5-nitrobenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Pharmaceuticals: Potential use as a lead compound for drug development targeting specific enzymes or receptors.
Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is likely multifaceted, involving interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure is distinguished by:
- Benzyl group at the benzimidazole N1 position, enhancing lipophilicity.
- Sulfanyl bridge (-S-) linking the benzimidazole to the acetohydrazide chain, influencing redox stability.
- 2-Chloro-5-nitrophenyl substituent, providing electron-withdrawing effects that modulate electronic density and reactivity.
Key analogs and substituent variations :
Physicochemical Properties
- Melting points : Range widely based on substituents. Compound 8 () melts at 299–300°C due to strong intermolecular hydrogen bonding, whereas hydroxy/ethoxy-substituted analogs (e.g., ) may have lower melting points .
- Spectroscopic data : The target compound’s ESI-MS (if synthesized similarly to ) would show a molecular ion peak near m/z 500, with chlorine and nitro isotopic patterns. NMR signals for the imine (CH=N) proton typically appear at δ 8.5–9.0 .
Pharmacological and Bioactivity Profiles
Computational and Analytical Approaches
Biological Activity
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide represents a significant class of benzimidazole derivatives, which have garnered attention for their diverse biological activities. This article provides a detailed examination of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Benzimidazole derivatives, including the compound , are known for their broad spectrum of pharmacological activities. These include:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory : Inhibition of inflammatory pathways.
- Antiparasitic : Activity against protozoan and helminthic infections.
Pharmacological Properties
The specific biological activities of this compound can be categorized as follows:
Structure-Activity Relationship (SAR)
The structure of benzimidazole derivatives significantly influences their biological activity. Key features that enhance activity include:
- Substituents on the Benzimidazole Ring : Modifications at the 1 or 2 positions can enhance potency.
- Imine Functionality : The presence of an imine group has been associated with increased antimicrobial and anticancer activity.
- Halogen Substituents : Chlorine and nitro groups can improve bioactivity by enhancing lipophilicity and electronic properties.
Case Studies
Several studies have evaluated the biological activity of benzimidazole derivatives similar to the target compound:
- Antimicrobial Activity :
- Anticancer Activity :
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
